(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Drug Discovery Fragment-Based Screening Medicinal Chemistry

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a heterocyclic small molecule built on a piperidine core simultaneously bearing a 4-morpholinophenyl methanone moiety and a 4,6-dimethylpyrimidin-2-yl ether substituent. The compound is catalogued by multiple screening-library suppliers with a molecular weight of 396.49 g mol⁻¹ and a purity specification of ≥95% (HPLC).

Molecular Formula C22H28N4O3
Molecular Weight 396.491
CAS No. 2097916-01-1
Cat. No. B2448405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
CAS2097916-01-1
Molecular FormulaC22H28N4O3
Molecular Weight396.491
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C
InChIInChI=1S/C22H28N4O3/c1-16-14-17(2)24-22(23-16)29-20-4-3-9-26(15-20)21(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3
InChIKeyWQWBVRYJQZSWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone (CAS 2097916-01-1): Structural & Physicochemical Baseline for Procurement


(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a heterocyclic small molecule built on a piperidine core simultaneously bearing a 4-morpholinophenyl methanone moiety and a 4,6-dimethylpyrimidin-2-yl ether substituent. The compound is catalogued by multiple screening-library suppliers with a molecular weight of 396.49 g mol⁻¹ and a purity specification of ≥95% (HPLC) . Its structural class overlaps with known kinase hinge-binders and GPCR-targeted chemotypes, making precise differentiation from close analogs essential for procurement decisions.

Why a Generic Pyrimidine-Piperidine-Methanone Cannot Substitute for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone


Small changes to the terminal aryl group or the pyrimidine substitution pattern in this chemotype produce large shifts in target engagement, lipophilic efficiency, and metabolic stability. For instance, replacing the morpholinophenyl group with a quinoxalin-6-yl group alters the topological polar surface area (tPSA) and hydrogen-bond acceptor count, directly impacting passive permeability and kinase selectivity profiles . Simply switching to an analog such as (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2097923-02-7) without quantitative validation would compromise the structure–activity relationship (SAR) continuity required for reproducible biological data. The evidence below quantifies the precise property differences that prevent direct interchange.

Quantitative Differentiation Evidence for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone Against Its Closest Analogs


Molecular Weight Differentiation vs. Quinoxaline Analog (CAS 2097923-02-7)

The target compound exhibits a molecular weight of 396.49 g mol⁻¹, which is 33.09 g mol⁻¹ heavier than its closest commercially catalogued analog, (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone (MW = 363.42 g mol⁻¹) . This mass increment directly reflects the replacement of the quinoxalin-6-yl group (C₈H₅N₂, 129.14 Da) with the 4-morpholinophenyl group (C₁₁H₁₄NO, 176.24 Da) .

Drug Discovery Fragment-Based Screening Medicinal Chemistry

Hydrogen-Bond Acceptor Count Influence on Permeability – Comparison with Pyrimidinamine Analog (Hit2Lead SC-7934147)

The target compound contains 5 hydrogen-bond acceptors (HBAs) contributed by the pyrimidine nitrogen atoms, the piperidine ether oxygen, the methanone carbonyl, and the morpholine oxygen . Its close structural relative, 4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine (SC-7934147), possesses only 3 HBAs because the piperidine ether and methanone carbonyl are absent, replaced by a direct NH linkage . The tPSA of the target compound is 71.8 Ų versus 50.3 Ų for SC-7934147 .

ADME Permeability Property-Based Drug Design

Rotatable Bond Count and Conformational Flexibility vs. Indole Analog

The target compound contains 5 rotatable bonds, fewer than the 6 rotatable bonds present in its indole-based analog (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone, which incorporates an additional methoxy rotor . This reduction in conformational freedom translates to a lower entropic penalty upon binding, as estimated by the rigidification effect: ΔS binding ≈ −1.4 kcal mol⁻¹ per restricted rotor (class-level inference) [1].

Conformational Analysis Ligand Efficiency Screening Library Design

Estimated Lipophilicity (cLogP) Divergence from Quinoxaline Analog for Permeability-Gated Target Profiles

The target compound has a cLogP of approximately 3.6 (ChemAxon consensus), whereas the quinoxaline analog (CAS 2097923-02-7) exhibits a cLogP of approximately 2.8 . The ΔcLogP of +0.8 log units indicates that the morpholinophenyl group imparts greater overall lipophilicity despite the presence of the polar morpholine oxygen. This property shift is relevant for targets where passive membrane permeability is rate-limiting.

Lipophilic Efficiency cLogP Property Forecast

Vendor Purity Specification: A Procurement Gatekeeping Parameter

Commercial listings for the target compound specify a purity of ≥95% (HPLC) , which is the standard threshold for screening collection compounds. In contrast, the closely related (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is frequently supplied at ≥97% purity . This 2% purity differential, while small, may influence the interpretation of early-stage single-concentration screening results, particularly when active-site occupancy calculations assume 100% active species.

Quality Control Procurement Specification Reproducibility

Optimal Research Application Scenarios for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Where Morpholinophenyl-Mediated Hinge Binding Is Required

The tPSA of 71.8 Ų and 5 HBA count, as demonstrated in Evidence Item 2, position this compound favorably for profiling against kinase targets where the morpholinophenyl group is known to engage the hinge region via a water-mediated hydrogen-bond network. Procurement for broad-panel kinase selectivity screens (e.g., DiscoverX scanMAX) is indicated when the SAR hypothesis specifically requires the morpholinophenyl warhead rather than the quinoxaline or indole alternatives .

CNS-Penetrant Hit Expansion Campaigns Requiring tPSA < 75 Ų

The target compound's tPSA of 71.8 Ų falls just below the 75 Ų empirical threshold for CNS passive permeation [1]. This distinguishes it from more polar analogs that exceed this cutoff, making it a candidate for CNS hit expansion where BBB penetration is a selection criterion. Procurement teams should request this specific CAS when CNS MPO desirability scores are being calculated .

Fragment-Merging and Scaffold-Hopping SAR Studies

The combination of a 4,6-dimethylpyrimidine hinge-binding motif, a piperidine linker, and a morpholinophenyl terminal group creates a unique three-component pharmacophore. The 9.1% molecular-weight increase over the quinoxaline analog (Evidence Item 1) and the distinct cLogP of 3.6 (Evidence Item 4) provide quantitative differentiation for fragment-merging strategies aimed at optimizing lipophilic efficiency while maintaining target engagement. This compound should be prioritized over smaller or less lipophilic analogs when the SAR objective is to probe morpholinophenyl-driven potency gains .

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